molecular formula C25H26N7O8P B1673582 富马维司亭 CAS No. 864953-29-7

富马维司亭

货号 B1673582
CAS 编号: 864953-29-7
分子量: 583.5 g/mol
InChI 键: SWMDAPWAQQTBOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fostemsavir is an antiretroviral medication used for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. It is a prodrug of temsavir and functions as an HIV-1 attachment inhibitor. Fostemsavir is particularly beneficial for adults with multidrug-resistant HIV-1 who have failed other antiretroviral therapies due to resistance, intolerance, or safety concerns .

科学研究应用

Fostemsavir has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential modifications to enhance its efficacy.

    Biology: Research focuses on its interaction with HIV-1 and its effects on viral replication.

    Medicine: Fostemsavir is used in clinical trials and studies to evaluate its effectiveness in treating multidrug-resistant HIV-1.

    Industry: It is produced and marketed as a therapeutic agent for HIV-1 treatment .

作用机制

Fostemsavir exerts its effects by binding to the gp120 subunit of the HIV-1 envelope glycoprotein. This binding inhibits the interaction between the virus and the host cell CD4 receptors, preventing the initial attachment and subsequent steps required for viral entry into host cells. This mechanism effectively blocks the replication of the virus .

安全和危害

The most common adverse reaction to Fostemsavir is nausea . Severe adverse reactions included elevations in liver enzymes among participants also infected with hepatitis B or C virus, and changes in the immune system (immune reconstitution syndrome) . Fostemsavir may cause a serious condition called immune reconstitution syndrome, similar to other approved drugs for treatment of HIV-1 infection .

未来方向

Fostemsavir was approved for medical use in the United States in July 2020, and in the European Union in February 2021 . It is being considered as a new option for people who are multidrug-resistant and at risk of disease progression and death .

生化分析

Biochemical Properties

Fostemsavir binds to and inhibits the activity of gp120, a subunit within the HIV-1 gp160 envelope glycoprotein . This interaction prevents the attachment of HIV-1 to host cell CD4 receptors, thereby inhibiting the first step in the HIV-1 viral lifecycle .

Cellular Effects

The primary cellular effect of Fostemsavir is the prevention of HIV-1 attachment to host cells, thereby inhibiting viral entry . This action disrupts the HIV-1 lifecycle and prevents the infection of new cells .

Molecular Mechanism

Fostemsavir inhibits the viral interaction with host CD4 receptors by direct binding to the gp120 subunit . This binding inhibits the initial attachment needed for the replication of the virus. It also prevents other gp120-dependent post-attachment steps needed for the entry of the virus .

Temporal Effects in Laboratory Settings

It has been observed that Fostemsavir has a moderate duration of action necessitating twice-daily dosing .

Dosage Effects in Animal Models

No adverse developmental effects at clinically relevant temsavir exposures were observed in animal studies .

Metabolic Pathways

Fostemsavir is rapidly hydrolyzed to temsavir, its active metabolite, by alkaline phosphatase present at the brush border membrane of the intestinal lumen . Temsavir undergoes further biotransformation to two predominant inactive metabolites .

Transport and Distribution

It is known that Fostemsavir is rapidly converted to temsavir after oral administration .

Subcellular Localization

Given its mechanism of action, it is likely that Fostemsavir (and its active metabolite temsavir) interacts with the HIV-1 gp120 subunit on the surface of host cells .

准备方法

The synthesis of fostemsavir involves multiple steps, starting from the preparation of temsavir. The process includes the protection of functional groups, formation of key intermediates, and final deprotection steps. Industrial production methods often involve the use of column chromatography for purification and specific reaction conditions to ensure high yield and purity .

化学反应分析

Fostemsavir undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: Fostemsavir can undergo substitution reactions, particularly nucleophilic substitution, under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

相似化合物的比较

Fostemsavir is unique among HIV-1 attachment inhibitors due to its specific binding to the gp120 subunit. Similar compounds include:

属性

IUPAC Name

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N7O8P/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMDAPWAQQTBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N7O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235596
Record name BMS-663068 free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>250mg/mL
Record name Fostemsavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The gp120 subunit within the gp160 envelope glycoprotein of HIV-1 is a new and novel target in the treatment of HIV-1 infection. These subunits are responsible for facilitating the first step in the viral life cycle, attachment, by mediating the interaction between the virus and host cell CD4 receptors. Following attachment, HIV-1 undergoes assembly, budding, and maturation within the host cell, after which mature viral particles are released to continue the viral life cycle. Fostemsavir's active metabolite, temsavir, is an HIV-1 attachment inhibitor. It binds directly to the gp120 subunit to inhibit viral interaction with host CD4 receptors, thereby preventing the initial attachment required for viral replication. It has also been shown to inhibit other gp120-dependent post-attachment steps required for viral entry.
Record name Fostemsavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

864953-29-7
Record name 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864953-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fostemsavir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fostemsavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-663068 free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSTEMSAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IQ273H4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fostemsavir
Reactant of Route 2
Fostemsavir
Reactant of Route 3
Fostemsavir
Reactant of Route 4
Fostemsavir
Reactant of Route 5
Fostemsavir
Reactant of Route 6
Fostemsavir

Q & A

Q1: What is the mechanism of action of Fostemsavir?

A: Fostemsavir is a prodrug that is rapidly converted to its active moiety, Temsavir. Temsavir is a first-in-class HIV-1 attachment inhibitor that binds directly to HIV-1 glycoprotein 120 (gp120) [, , , , , ]. This binding prevents the initial viral attachment to the host CD4+ T-cells, thereby blocking entry and infection of the target cell [, , , , , ].

Q2: How does Fostemsavir differ from other antiretroviral drugs?

A: Unlike other antiretroviral drugs that target different stages of the HIV-1 replication cycle, Fostemsavir acts at the very first step of viral entry by preventing attachment to the host cell [, , ]. This unique mechanism of action makes it effective against a wide range of HIV-1 strains, including those resistant to other antiretroviral classes [, , ].

Q3: What are the downstream effects of Fostemsavir binding to gp120?

A: By binding to gp120, Fostemsavir prevents the conformational changes in gp120 that are required for viral attachment to the CD4 receptor on the host cell [, ]. This ultimately prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent infection [, , ].

Q4: Does Fostemsavir affect viral entry regardless of HIV tropism?

A: Yes, Fostemsavir has been shown to be effective against both CCR5-tropic, CXCR4-tropic and dual/mixed-tropic HIV-1 strains [, ], indicating that its mechanism of action is independent of viral tropism.

Q5: What is the molecular formula and weight of Fostemsavir?

A: While the provided research papers do not explicitly state the molecular formula and weight of Fostemsavir, they do mention that it is a phosphonooxymethyl derivative of Temsavir []. To find the exact molecular formula and weight, further research into the chemical structure of Fostemsavir would be necessary.

Q6: Is there any spectroscopic data available for Fostemsavir?

A6: The provided papers focus on the pharmacological aspects of Fostemsavir and do not delve into its spectroscopic characterization. Further research into analytical chemistry literature is recommended for information on spectroscopic data.

Q7: How stable is Fostemsavir under various conditions?

A: Research indicates Fostemsavir is primarily metabolized by hydrolysis, with some contribution from CYP3A4 enzymes [, ]. Co-administration with strong CYP3A inducers is contraindicated as it can significantly reduce Temsavir exposure [, ]. Additionally, Fostemsavir can be taken with drugs that increase gastric pH, as they do not appear to affect Temsavir pharmacokinetics [].

Q8: What formulation strategies are used to improve the stability, solubility, or bioavailability of Fostemsavir?

A: Fostemsavir is formulated as an extended-release tablet to enable twice-daily dosing [, , ]. This formulation strategy helps maintain therapeutic drug levels and improve patient adherence.

Q9: What is the pharmacokinetic profile of Fostemsavir?

A: Fostemsavir is a prodrug that is rapidly hydrolyzed to its active moiety, Temsavir, in the gastrointestinal lumen []. Temsavir is a substrate for P-glycoprotein and breast cancer resistance protein (BCRP) []. It is primarily metabolized by esterases, with some contribution from CYP3A4 enzymes [, ]. Drug interactions have been observed with strong CYP3A4 inducers, which should be avoided due to the potential for reduced Temsavir exposure [, ].

Q10: What is the recommended dose of Fostemsavir for adults and children?

A: While this document focuses on the scientific background of Fostemsavir and avoids discussion of dosage, research shows the recommended adult dose is 600 mg twice daily [, ]. For children, dosing is weight-based, with 600 mg twice daily recommended for those weighing 35 kg or greater, and 400 mg twice daily for those weighing 20 kg to less than 35 kg [].

Q11: How effective is Fostemsavir in suppressing HIV-1 in clinical trials?

A: In clinical trials, Fostemsavir, in combination with other antiretrovirals, demonstrated efficacy in achieving virologic suppression in heavily treatment-experienced adults with multidrug-resistant HIV-1 [, , , , ]. Results from the BRIGHTE study showed that a substantial proportion of participants achieved HIV-1 RNA levels below the limit of detection by week 48 and maintained suppression through week 96 [, , , ]. Notably, the efficacy was observed regardless of baseline demographics, disease characteristics, or the number of fully active antiretrovirals in the optimized background therapy [].

Q12: What is the resistance profile of Fostemsavir?

A: While Fostemsavir maintains efficacy against HIV-1 strains resistant to other antiretroviral classes [, , ], resistance to Fostemsavir itself can emerge. Several gp120 amino acid substitutions have been associated with reduced susceptibility to Temsavir, including L116P, A204D, S375H/M/T, M426L, M434I, M475I, and V506M [, , ]. Among these, M426L and S375N/H/T appear to be the most common substitutions emerging with treatment [, , ].

Q13: Is there cross-resistance between Fostemsavir and other antiretroviral classes?

A: Due to its unique mechanism of action, Fostemsavir demonstrates no cross-resistance with other antiretroviral classes [, , , ]. This characteristic makes it an invaluable treatment option for individuals with multidrug-resistant HIV-1 who have limited therapeutic options.

Q14: What are the known side effects of Fostemsavir?

A: While this document focuses on the scientific background and avoids a detailed discussion of side effects, research indicates that Fostemsavir is generally well-tolerated [, , , ]. The most common adverse events reported in clinical trials were nausea, diarrhea, headache, and rash [, , , ]. Notably, no drug-related adverse events leading to treatment discontinuation were observed in the phase 2b trial [].

Q15: Are there any clinically significant drug interactions with Fostemsavir?

A: Co-administration of Fostemsavir with strong CYP3A inducers, such as rifampin, is contraindicated as it can significantly reduce Temsavir exposure and potentially lead to virologic failure [, ]. Dosage adjustments are required for certain HMG-CoA reductase inhibitors and ethinyl estradiol-containing oral contraceptives when co-administered with Fostemsavir [, ].

Q16: What analytical methods are used to quantify Fostemsavir and Temsavir in biological samples?

A: Several analytical methods have been developed and validated for the quantification of Fostemsavir and Temsavir in biological samples. These include high-performance liquid chromatography (HPLC) methods with various detection techniques, such as UV spectrophotometry and tandem mass spectrometry (LC-MS/MS) [, ].

Q17: What are some areas of future research for Fostemsavir?

A17: Future research could focus on:

  • Investigating the potential use of Fostemsavir in combination with other novel antiretroviral agents, including broadly neutralizing antibodies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。